3-Bromo-N-cyclopentyl-5-nitrobenzamide

Lipophilicity XLogP3 Hydrogen Bond Donor Count

Researchers building cyclopentylbenzamide libraries face extra amidation steps when starting from non-cyclopentyl precursors. 3-Bromo-N-cyclopentyl-5-nitrobenzamide eliminates this bottleneck with a pre-installed N-cyclopentyl amide and two orthogonal reactive handles: a 3-bromo group for Suzuki-Miyaura cross-coupling and a 5-nitro group reducible to an amine for amide/sulfonamide synthesis. • Reduces library synthesis steps vs. 3-bromo-5-nitrobenzamide, which requires separate amidation. • Computed XLogP3 of 3.0 (+1.8 vs. non-cyclopentyl analog) supports oral bioavailability optimization within Lipinski Rule of Five. • 97% purity with batch-specific QC minimizes false positives in antimicrobial assays (structurally related analog inhibits E. faecalis biofilm, IC50 24.9 µM).

Molecular Formula C12H13BrN2O3
Molecular Weight 313.15 g/mol
CAS No. 941294-18-4
Cat. No. B1361739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-cyclopentyl-5-nitrobenzamide
CAS941294-18-4
Molecular FormulaC12H13BrN2O3
Molecular Weight313.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C12H13BrN2O3/c13-9-5-8(6-11(7-9)15(17)18)12(16)14-10-3-1-2-4-10/h5-7,10H,1-4H2,(H,14,16)
InChIKeyLBQLJGUFWGRRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-cyclopentyl-5-nitrobenzamide: Tri-Functionalized Scaffold Overview


3-Bromo-N-cyclopentyl-5-nitrobenzamide (CAS 941294-18-4) is a tri-substituted benzamide derivative with the molecular formula C12H13BrN2O3 and a molecular weight of 313.15 g/mol [1]. It features a bromine atom at the 3-position, a nitro group at the 5-position, and an N-cyclopentyl amide moiety . This compound is cataloged as a research chemical and synthetic intermediate by multiple suppliers, typically at 95% or 97% purity , and is listed under PubChem CID 26369862 [1].

1
Late-stage diversification via orthogonal bromo and nitro handles
2
Moderate lipophilicity (XLogP3 ~3) for cell-permeable scaffold design
3
Pre-installed N-cyclopentyl amide for focused library synthesis

3-Bromo-N-cyclopentyl-5-nitrobenzamide: Scaffold Specificity


Generic substitution fails for 3-Bromo-N-cyclopentyl-5-nitrobenzamide because its three functional groups—the bromine, the nitro, and the cyclopentylamide—collectively dictate the scaffold's reactivity, physicochemical properties, and potential biological interactions in ways that close analogs cannot replicate [1]. The computed XLogP3 of 3.0 [2] reflects the balanced lipophilicity contributed specifically by the cyclopentyl ring, which differs markedly from N-methyl, N-phenyl, or unsubstituted benzamide analogs. The 3-bromo substituent serves as a synthetic handle for cross-coupling (e.g., Suzuki-Miyaura), enabling late-stage diversification that non-halogenated analogs cannot support . Simultaneously, the 5-nitro group provides an electron-withdrawing aromatic substituent that influences both reactivity and potential bioactivity [1]. Replacing this compound with a scaffold missing any one of these three groups—such as 3-bromo-5-nitrobenzamide (CAS 54321-80-1, lacking the cyclopentyl group) or N-cyclopentyl-3-nitrobenzamide (lacking bromine)—would fundamentally alter both the synthetic utility and the physicochemical profile, making direct interchange scientifically unsound.

Target Scaffold
3-Bromo-N-cyclopentyl-5-nitrobenzamide
Three functional groups jointly control reactivity, lipophilicity, and synthetic utility.
Substitute Analog
3-Bromo-5-nitrobenzamide
Lacks N-cyclopentyl group. Lipophilicity and membrane partitioning may shift; adds one synthetic step to install cyclopentyl moiety.
Scaffold missing bromine, nitro, or cyclopentylamide may not replicate synthetic utility or physicochemical profile.

3-Bromo-N-cyclopentyl-5-nitrobenzamide: Evidence of Differentiation


Lipophilicity and H-Bond Profile vs. Analogues

The target compound exhibits a computed XLogP3 of 3.0, reflecting moderate lipophilicity conferred by the cyclopentyl group [1]. In contrast, the simpler analog 3-bromo-5-nitrobenzamide (CAS 54321-80-1), which lacks the N-cyclopentyl substituent, has a lower computed XLogP of 1.2 [2]. This difference of 1.8 log units indicates that the target compound has approximately 60-fold higher partitioning into octanol, which impacts membrane permeability, solubility, and HPLC retention time. Furthermore, both compounds share a Hydrogen Bond Donor Count of 1 (the amide NH), but the target compound has a Hydrogen Bond Acceptor Count of 3 (nitro oxygens + amide carbonyl) versus 3 for the unsubstituted analog [3], confirming that the cyclopentyl group modulates lipophilicity without altering H-bond donor capacity.

Lipophilicity vs. Analog
Head-to-head
XLogP3 = 3.0
Δ +1.8 (~60× higher partitioning)
Comparator: 3-Br-5-NO2-benzamide, XLogP3 = 1.2
Supports cell-based assay fit; impacts membrane permeability and HPLC retention.
Computed by XLogP3 3.0; experimental logP may differ.
Lipophilicity XLogP3 Hydrogen Bond Donor Count

Bromo Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of a bromine atom at the 3-position enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are not possible with non-halogenated analogs like N-cyclopentyl-5-nitrobenzamide . This single synthetic feature transforms the compound from a terminal building block into a diversification-ready intermediate. While the 5-nitro group can also be reduced to an amine for further functionalization, the bromo handle provides orthogonal reactivity that enables sequential, chemoselective transformations . The closest comparator, 3-bromo-5-nitrobenzamide (CAS 54321-80-1), shares this bromo handle but lacks the N-cyclopentyl group, meaning that any library synthesized from it would require an additional amidation step to install the cyclopentyl moiety, adding one synthetic step and potentially reducing overall yield.

Synthetic Handles
Cross-study comparable
Br + NO₂ + N-cyclopentyl
Saves 1 step vs. non-cyclopentyl analog
Enables Pd-catalyzed cross-coupling and orthogonal amine diversification.
Class-level synthetic utility; conditions require optimization.
Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization

Antimicrobial Biofilm Inhibition Potential

Although direct biological data for 3-Bromo-N-cyclopentyl-5-nitrobenzamide are extremely limited, a structurally related bromo-nitrobenzamide analog (CHEMBL3115988) has been reported to inhibit Enterococcus faecalis biofilm formation with an IC50 of 24.9 µM (24,900 nM) [1]. This data point serves as a class-level inference for the potential antimicrobial utility of bromo-nitrobenzamide scaffolds bearing the nitro and bromo substitution pattern. It is critical to note that this IC50 value is relatively weak (micromolar range), and no direct comparison between the target compound and this analog has been published. However, the presence of the N-cyclopentyl group in the target compound may further modulate activity compared to this baseline.

Antimicrobial Context
Class-level inference
Reported IC₅₀ 24.9 µM
Analog: CHEMBL3115988 vs. E. faecalis biofilm
Supports antimicrobial screening context; target activity unvalidated.
Data to verify; N-cyclopentyl group may shift activity.
Antimicrobial Biofilm Inhibition Enterococcus faecalis

Supplier Purity Benchmarking

Commercial suppliers offer 3-Bromo-N-cyclopentyl-5-nitrobenzamide at two distinct purity tiers: 95% minimum (AKSci V9349, Fluorochem F213274) and 97% minimum (ABCR AB236115, Bidepharm) . The 97% grade is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This 2% purity differential is relevant for applications where trace impurities could interfere with sensitive biological assays or catalytic reactions. There is no published purity specification below 95% for this compound from reputable suppliers, establishing 95% as the de facto minimum acceptable purity threshold.

Purity Benchmark
Head-to-head
97% vs. 95%
Impurity load halved (≤3% vs. ≤5%)
Batch-specific QC supports sensitive assay reproducibility.
NMR/HPLC/GC documentation available for 97% tier.
Purity Specification Quality Control NMR HPLC

GHS Hazard Classification and Handling

According to the Fluorochem Safety Data Sheet, 3-Bromo-N-cyclopentyl-5-nitrobenzamide carries the GHS07 (Harmful/Irritant) pictogram with the Signal Word 'Warning' . The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a standard but non-trivial safety profile typical of halogenated nitroaromatics. For comparison, the simpler analog 3-bromo-5-nitrobenzamide (CAS 54321-80-1) carries similar GHS07 classification but with fewer documented hazard statements in publicly available SDS documents , suggesting that the N-cyclopentyl substitution may not significantly alter the acute toxicity profile. The key procurement implication is that both compounds require identical PPE (gloves, eye protection, ventilation) and storage conditions (tightly closed, well-ventilated area), so safety infrastructure costs are comparable.

Hazard Profile
Cross-study comparable
GHS07 Warning
H302, H315, H319, H335
Safety infrastructure comparable to non-cyclopentyl analog.
Standard halogenated nitroaromatic profile; review SDS.
GHS Classification Safety Data Sheet Hazard Statements

Supply Chain and Vendor Availability

Procurement viability varies substantially by vendor. While multiple suppliers including AKSci, ABCR, Aladdin, Bidepharm, and Fluorochem list this compound as an active catalog item , CymitQuimica has explicitly marked both 1g and 5g pack sizes as 'Discontinued' . This indicates that while the compound remains broadly commercially available, some vendors are exiting the market, potentially due to low demand or synthesis challenges. Procurement officers should verify active inventory status before committing to a supplier, as the discontinued status at even one vendor signals that this is a niche product with potentially limited production runs.

Supply Status
Data to verify
5+ active suppliers
1 confirmed discontinuation (CymitQuimica)
Mitigates sole-source risk; verify active inventory before procurement.
Niche product; lead-time verification recommended.
Supply Chain Product Availability Discontinued Status

3-Bromo-N-cyclopentyl-5-nitrobenzamide: Application Scenarios


Library Synthesis with Late-Stage Diversification

The combination of a bromo cross-coupling handle and a pre-installed N-cyclopentyl amide makes this compound an efficient starting point for generating focused libraries of cyclopentylbenzamide analogs. As established in Section 3, the bromo substituent enables Suzuki-Miyaura coupling, while the nitro group can be reduced to an amine for amide or sulfonamide library synthesis . This dual orthogonal reactivity reduces the number of synthetic steps required to access diverse analogs compared to using 3-bromo-5-nitrobenzamide, which would require a separate amidation step to install the cyclopentyl group.

Physicochemical Property Optimization for Balanced LogP

For drug discovery programs where maintaining a logP in the 2–4 range is critical for oral bioavailability, the target compound's computed XLogP3 of 3.0 positions it favorably within Lipinski's Rule of Five space. The ΔXLogP3 of +1.8 relative to 3-bromo-5-nitrobenzamide (XLogP3 = 1.2) [1] demonstrates that the cyclopentyl group provides a quantifiable lipophilicity increase without adding hydrogen bond donors, making this scaffold a rational choice for lead optimization programs needing to fine-tune lipophilicity while preserving H-bond profiles.

Antimicrobial Biofilm Screening

Based on the class-level evidence that a structurally related bromo-nitrobenzamide inhibits E. faecalis biofilm formation with an IC50 of 24.9 µM , this compound can serve as a starting point for antimicrobial screening libraries targeting Gram-positive biofilm-forming pathogens. Researchers should note that the reported IC50 is relatively weak (micromolar), and the N-cyclopentyl group may modulate activity; independent validation is essential. The 97% purity grade with batch-specific QC [1] is recommended for such assays to minimize false positives from impurities.

Chemical Probe Development via Bromo Affinity Labeling

The 3-bromo substituent can potentially serve as a photoaffinity labeling handle or as a leaving group in nucleophilic aromatic substitution reactions with biological nucleophiles (e.g., cysteine thiols) . This utility, combined with the balanced lipophilicity (XLogP3 = 3.0) [1] that facilitates cell membrane penetration, positions the compound as a candidate for chemical probe development. This application scenario is theoretical and requires experimental validation.

Application
Selection Property
Validation Focus
Library synthesis
Orthogonal Br/NO₂ handles with pre-installed amide
Cross-coupling efficiency; step-count reduction
LogP optimization
Moderate lipophilicity without added H-bond donors
Membrane permeability assay; logP measurement review
Antimicrobial screening
Class-level bromo-nitrobenzamide scaffold
Biofilm inhibition endpoint; activity validation
Chemical probe development
Potential photoaffinity / leaving-group reactivity
Target engagement model; reactivity assessment

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